molecular formula C23H23F3N4O B2457862 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251588-32-5

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2457862
CAS No.: 1251588-32-5
M. Wt: 428.459
InChI Key: HIBOMKGTBACGTO-UHFFFAOYSA-N
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Description

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C23H23F3N4O and its molecular weight is 428.459. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-[7-methyl-4-[4-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O/c1-14-6-11-18-20(29-17-9-7-16(8-10-17)23(24,25)26)19(13-27-21(18)28-14)22(31)30-12-4-3-5-15(30)2/h6-11,13,15H,3-5,12H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBOMKGTBACGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(F)(F)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine is a synthetic compound with potential therapeutic applications. Its unique molecular structure suggests various biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, supported by relevant data and research findings.

  • Molecular Formula : C23H23F3N4O
  • Molecular Weight : 428.459 g/mol
  • Purity : Typically 95% .

The compound is believed to exert its biological effects through multiple mechanisms, including:

  • Inhibition of Enzymes : The presence of the piperidine moiety suggests potential interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The naphthyridine structure may allow for binding to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that compounds similar to 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine exhibit significant anticancer activity. For instance:

  • In vitro Studies : Research has shown that these compounds can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest.
  • Mechanistic Insights : The compound may interfere with the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .

Metabolic Effects

There is emerging evidence supporting the role of this compound in metabolic disorders:

  • DPP-4 Inhibition : Similar compounds have been studied for their ability to inhibit dipeptidyl peptidase IV (DPP-4), leading to improved insulin secretion and glucose homeostasis. This suggests a potential application in Type 2 diabetes management .

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

  • Cancer Cell Lines : A study demonstrated that a compound with structural similarities significantly reduced viability in breast cancer cell lines by promoting apoptosis .
  • Diabetes Models : In animal models, DPP-4 inhibitors showed a reduction in blood glucose levels and improvements in insulin sensitivity, indicating potential therapeutic benefits for Type 2 diabetes .

Data Table

PropertyValue
Molecular FormulaC23H23F3N4O
Molecular Weight428.459 g/mol
Purity95%
Anticancer ActivityInduces apoptosis
DPP-4 InhibitionYes

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